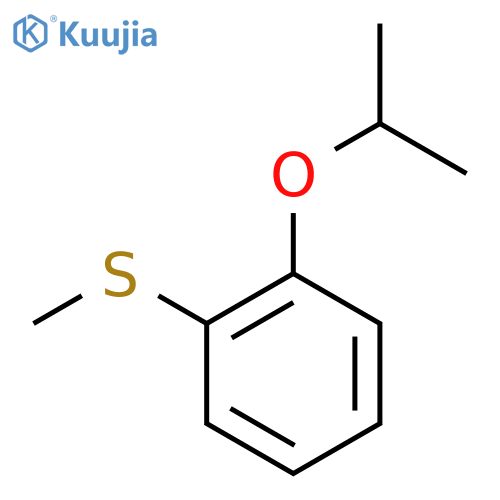

Cas no 1314967-02-6 ((2-Isopropoxyphenyl)(methyl)sulfane)

(2-Isopropoxyphenyl)(methyl)sulfane 化学的及び物理的性質

名前と識別子

-

- (2-Isopropoxyphenyl)(methyl)sulfane

- 2-iso-Propoxyphenyl methyl sulfide

- starbld0033174

- 1-(METHYLSULFANYL)-2-(PROPAN-2-YLOXY)BENZENE

- 1-methylsulfanyl-2-propan-2-yloxybenzene

-

- MDL: MFCD11617793

- インチ: 1S/C10H14OS/c1-8(2)11-9-6-4-5-7-10(9)12-3/h4-8H,1-3H3

- InChIKey: SEDSXGKRHBMRSX-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC=CC=1OC(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 125

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 34.5

(2-Isopropoxyphenyl)(methyl)sulfane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB435393-5 g |

2-iso-Propoxyphenyl methyl sulfide |

1314967-02-6 | 5g |

€1373.40 | 2023-06-16 | ||

| Fluorochem | 398617-5g |

2-iso-Propoxyphenyl methyl sulfide |

1314967-02-6 | 97.0% | 5g |

£1,377.00 | 2023-04-20 | |

| abcr | AB435393-5g |

2-iso-Propoxyphenyl methyl sulfide |

1314967-02-6 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB435393-1g |

2-iso-Propoxyphenyl methyl sulfide; . |

1314967-02-6 | 1g |

€1621.70 | 2025-02-20 | ||

| Fluorochem | 398617-1g |

2-iso-Propoxyphenyl methyl sulfide |

1314967-02-6 | 97.0% | 1g |

£570.00 | 2023-04-20 | |

| abcr | AB435393-1 g |

2-iso-Propoxyphenyl methyl sulfide |

1314967-02-6 | 1g |

€594.40 | 2023-06-16 |

(2-Isopropoxyphenyl)(methyl)sulfane 関連文献

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

(2-Isopropoxyphenyl)(methyl)sulfaneに関する追加情報

Professional Introduction to Compound with CAS No. 1314967-02-6 and Product Name: (2-Isopropoxyphenyl)(methyl)sulfane

The compound with the CAS number 1314967-02-6 and the product name (2-Isopropoxyphenyl)(methyl)sulfane represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug discovery and molecular interactions. The presence of both an isopropoxy group and a methylsulfane moiety in its structure suggests a versatile chemical profile that could be exploited for various biochemical processes.

In recent years, the study of sulfur-containing heterocycles has been a focal point in medicinal chemistry due to their diverse biological activities. The (2-Isopropoxyphenyl)(methyl)sulfane molecule, with its sulfur-based functional group, is no exception. Research has indicated that such compounds can exhibit inhibitory effects on certain enzymes and receptors, making them valuable candidates for therapeutic development. Specifically, the isopropoxyphenyl moiety can contribute to the compound's ability to interact with biological targets, while the methylsulfane group may enhance its metabolic stability and bioavailability.

One of the most compelling aspects of this compound is its potential role in modulating inflammatory pathways. Inflammatory responses are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Studies have shown that compounds containing sulfur-based groups can interfere with key inflammatory mediators, such as cytokines and chemokines. The (2-Isopropoxyphenyl)(methyl)sulfane molecule may therefore serve as a lead compound for developing novel anti-inflammatory agents. Its ability to interact with specific proteins involved in inflammation could provide a new mechanism for therapeutic intervention.

Furthermore, the structural features of this compound make it an attractive candidate for further derivatization and optimization. The presence of both an aromatic ring and a sulfur-containing group offers multiple sites for chemical modification, allowing researchers to fine-tune its biological activity. For instance, altering the substitution pattern on the aromatic ring or modifying the sulfur moiety could enhance its binding affinity to target proteins or improve its pharmacokinetic properties. Such modifications are crucial for advancing a compound from a lead to a viable drug candidate.

Recent advancements in computational chemistry have also facilitated the study of (2-Isopropoxyphenyl)(methyl)sulfane and related compounds. Molecular modeling techniques can predict how this molecule might interact with biological targets at the atomic level, providing insights into its mechanism of action. These computational approaches are particularly valuable for identifying potential off-target effects and optimizing drug-like properties. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and increase the likelihood of success in clinical trials.

The pharmaceutical industry has been increasingly interested in sulfur-containing heterocycles due to their broad spectrum of biological activities. The (2-Isopropoxyphenyl)(methyl)sulfane molecule exemplifies this trend, as it combines structural features that are known to be pharmacologically relevant. Its potential applications extend beyond anti-inflammatory agents to include antimicrobial and anticancer therapies. For example, studies have suggested that sulfur-based compounds can disrupt bacterial cell walls or inhibit tumor growth by targeting specific enzymatic pathways. These findings underscore the importance of exploring novel scaffolds like (2-Isopropoxyphenyl)(methyl)sulfane for addressing unmet medical needs.

In conclusion, the compound with CAS number 1314967-02-6 and product name (2-Isopropoxyphenyl)(methyl)sulfane represents a promising area of research in chemical biology and pharmaceutical development. Its unique structural features and potential biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications for sulfur-containing heterocycles, compounds like this one are likely to play an increasingly important role in drug discovery and therapeutic innovation.

1314967-02-6 ((2-Isopropoxyphenyl)(methyl)sulfane) 関連製品

- 51759-47-8(2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine)

- 2229359-20-8(1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene)

- 2098029-98-0(3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole)

- 9052-95-3(Dianion HP-20 Resin)

- 71496-53-2(NA2 Glycan)

- 18232-70-7(Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-)

- 2338-10-5(4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole)

- 2229649-43-6(3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol)

- 1804381-62-1(Methyl 4-amino-2-(3-oxopropyl)benzoate)

- 1805467-35-9(2,6-Dibromo-3-(difluoromethoxy)thiophenol)